Glycidyl Linoleate

Übersicht

Beschreibung

Linoleic acid glycidyl ester is an esterified form of linoleic acid containing a glycidyl group. It is a compound of interest due to its presence in various processed oils and foodstuffs, including some baby formulas . The compound is hydrolyzed in vivo to glycidol, which is known to be carcinogenic in rats .

Wirkmechanismus

Target of Action

Glycidyl Linoleate is a type of glycidyl ester, which are formed at high temperatures during edible oil production . The primary targets of this compound are a variety of fatty acids, such as glycidyl esters and 3-MCPD diesters of palmitate (C16:0), stearate (C18:0), oleate (C18:1), linoleate (C18:2), and linolenate (C18:3) . These fatty acids play crucial roles in various biological processes.

Mode of Action

When ingested as part of the diet, under the action of lipases, this compound and other glycidyl esters are believed to release glycidol and 3-MCPD . Glycidol is an epoxide, which can react with a wide range of biological molecules, potentially leading to various biological effects .

Biochemical Pathways

It is known that unsaturated fatty acids like linoleic acid (c18:2) play multiple crucial roles in plants and are also important economic traits of oil crops . They serve as intrinsic antioxidants, precursors of various bioactive molecules, and stocks of extracellular barrier constituents .

Pharmacokinetics

It is known that glycidyl fatty acid esters could in theory be hydrolysed by lipases to the parent glycidol in the gastrointestinal tract . This suggests that the bioavailability of this compound may be influenced by factors such as diet and the presence of specific enzymes in the body.

Result of Action

It is known that glycidol, the compound released from this compound by the action of lipases, is an epoxide with a group 2a designation by iarc—probably carcinogenic to humans .

Action Environment

The formation of this compound and other glycidyl esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature . For example, when cookie and cupcake doughs prepared with rapeseed oil were heated in the oven, glycidyl esters were formed in both samples, reaching a maximum at 210 °C .

Biochemische Analyse

Biochemical Properties

Glycidyl Linoleate is involved in various biochemical reactions. It is believed to be hydrolyzed by lipases to the parent glycidol in the gastrointestinal tract . Glycidol is an epoxide with a Group 2A designation by IARC—probably carcinogenic to humans .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. For instance, linoleate, a member of the n-6 family, has been shown to significantly suppress the production of the proinflammatory cytokine interleukin-8 (IL8) in hepatocytes

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to glycidol. Glycidol is a genotoxic carcinogen, and it is believed that the majority of glycidol is bound to a variety of fatty acids, such as glycidyl esters . When ingested as part of the diet, under the action of lipases, this compound is believed to release glycidol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the formation of glycidyl fatty acid esters and 3-monochloro-1,2-propanediol fatty acid esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycidol formation. Glycidol is formed during the deodorization process at high temperatures in the refining process of edible oil

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Linoleic acid glycidyl ester can be synthesized through the esterification of linoleic acid with glycidol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of glycidyl esters, including linoleic acid glycidyl ester, often occurs during the deodorization step of oil refining. This process involves heating oils at temperatures above 200°C, which leads to the formation of glycidyl esters through a series of reactions that break down fats and oils .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Linolsäureglycidylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Glycidylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Epoxidring durch Nukleophile geöffnet wird.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Lipasen oder saure/basische Bedingungen.

Oxidation: Tritt typischerweise unter Umgebungsbedingungen bei Exposition gegenüber Luft und Licht auf.

Substitution: Erfordert Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte:

Hydrolyse: Glycidol und Linolsäure.

Oxidation: Peroxide und andere oxidative Abbauprodukte.

Substitution: Verschiedene substituierte Glycidyl-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Linolsäureglycidylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Veresterung und Epoxidchemie verwendet.

Industrie: Überwacht in Lebensmitteln, um die Sicherheit und die Einhaltung der behördlichen Standards zu gewährleisten.

5. Wirkmechanismus

Der primäre Wirkmechanismus von Linolsäureglycidylester beinhaltet seine Hydrolyse zu Glycidol im Magen-Darm-Trakt. Glycidol, ein Epoxid, kann mit nukleophilen Stellen in biologischen Molekülen reagieren, was zu potenziellen toxischen Wirkungen führen kann. Zu den molekularen Zielstrukturen gehören DNA und Proteine, wo Glycidol Addukte bilden kann, was möglicherweise zu mutagenen und krebserregenden Folgen führt .

Vergleich Mit ähnlichen Verbindungen

Linolsäureglycidylester ähnelt anderen Glycidylestern von Fettsäuren, wie zum Beispiel:

- Palmitinsäureglycidylester

- Stearinsäureglycidylester

- Ölsäureglycidylester

- Linolensäureglycidylester

Einzigartigkeit: Linolsäureglycidylester ist aufgrund seiner spezifischen Fettsäurekomponente, Linolsäure, einzigartig, die eine essentielle Fettsäure mit zwei Doppelbindungen ist. Dieses Strukturmerkmal beeinflusst seine chemische Reaktivität und seine biologischen Wirkungen im Vergleich zu anderen Glycidylestern .

Eigenschaften

IUPAC Name |

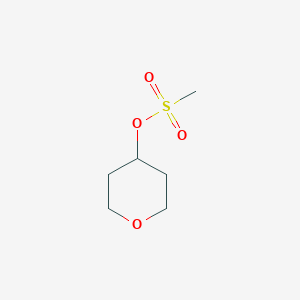

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)